N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step often involves the use of thioamides and halogenated compounds under specific conditions to form the thiazole ring.
Attachment of the pyridine ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the thiazole and piperidine rings.
2-amino-4-(1-piperidine)pyridine: This compound features a piperidine ring but lacks the thiazole ring.
Uniqueness
N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its combination of three different heterocyclic rings. This unique structure can confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-12-18-7-5-14(13)6-8-20-17(22)21-10-3-2-4-15(21)16-19-9-11-23-16/h5,7,9,11-12,15H,2-4,6,8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIJIOMXLONRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCNC(=O)N2CCCCC2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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